2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-2,5-cyclohexadiene-1,4-dione
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Overview
Description
2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-2,5-cyclohexadiene-1,4-dione is a complex organic compound with the molecular formula C29H50O3. This compound is known for its unique structure, which includes a long hydrocarbon chain and multiple methyl groups attached to a cyclohexadiene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-2,5-cyclohexadiene-1,4-dione typically involves multiple steps. One common method includes the alkylation of a cyclohexadiene derivative with a long-chain alkyl halide, followed by hydroxylation and methylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-2,5-cyclohexadiene-1,4-dione has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including its antioxidant properties.
Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structure and reactivity.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism by which 2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-2,5-cyclohexadiene-1,4-dione exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the long hydrocarbon chain can interact with lipid membranes. These interactions can influence various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-1,4-benzoquinone
- 3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA)
- β-Hydroxy β-methylbutyric acid (HMB)
Uniqueness
What sets 2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-2,5-cyclohexadiene-1,4-dione apart from similar compounds is its unique combination of a long hydrocarbon chain and multiple methyl groups attached to a cyclohexadiene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
113561-37-8 |
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Molecular Formula |
C29H50O3 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2-(3-hydroxy-3-methylnonadecyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C29H50O3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-29(5,32)22-20-26-25(4)27(30)23(2)24(3)28(26)31/h32H,6-22H2,1-5H3 |
InChI Key |
MMRJMBZSARWOAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)(CCC1=C(C(=O)C(=C(C1=O)C)C)C)O |
Origin of Product |
United States |
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